molecular formula C11H14O2 B7968963 3-(Isopropoxymethyl)benzaldehyde

3-(Isopropoxymethyl)benzaldehyde

Cat. No.: B7968963
M. Wt: 178.23 g/mol
InChI Key: ARTRGEPZDFYZBS-UHFFFAOYSA-N
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Description

3-(Isopropoxymethyl)benzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopropoxymethyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxymethyl group. Another method involves the use of organometallic reagents in a cross-coupling reaction with a protected benzaldehyde intermediate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Isopropoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Isopropoxymethyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isopropoxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the aldehyde group, which is highly reactive towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isopropoxymethyl)benzaldehyde is unique due to the presence of the isopropoxymethyl group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

3-(propan-2-yloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTRGEPZDFYZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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